molecular formula C19H20ClFN2O3S B11228821 1-[(4-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B11228821
M. Wt: 410.9 g/mol
InChI Key: QPQVXQWVSLWHJS-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and both chlorophenyl and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with piperidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or halogen groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-BROMOPHENYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-5-3-14(4-6-16)13-27(25,26)23-11-1-2-15(12-23)19(24)22-18-9-7-17(21)8-10-18/h3-10,15H,1-2,11-13H2,(H,22,24)

InChI Key

QPQVXQWVSLWHJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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